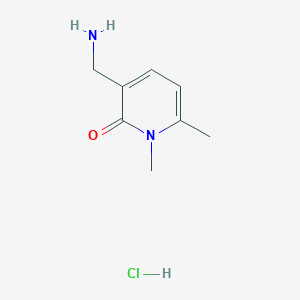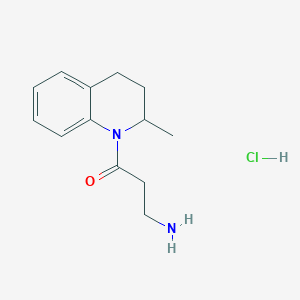![molecular formula C12H11ClF3N3O B1383507 N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride CAS No. 1955553-42-0](/img/structure/B1383507.png)
N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride
Overview
Description
N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with amine groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl derivative. This can be achieved through the reaction of a phenyl compound with trifluoromethanol under acidic conditions. The resulting trifluoromethoxyphenyl compound is then subjected to further reactions to introduce the pyridine ring and the amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group makes it a valuable reagent in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study biological systems and processes. Its ability to interact with specific molecular targets makes it useful in understanding cellular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its unique structure and reactivity may contribute to the design of pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism by which N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine
N5-[3-(trifluoromethoxy)phenyl]pyridine-2,4-diamine
N5-[3-(trifluoromethoxy)phenyl]pyridine-3,5-diamine
Uniqueness: N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride stands out due to its specific trifluoromethoxy group placement and the presence of amine groups at the 2 and 5 positions of the pyridine ring. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-N-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O.ClH/c13-12(14,15)19-10-3-1-2-8(6-10)18-9-4-5-11(16)17-7-9;/h1-7,18H,(H2,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPINXZURABNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC2=CN=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



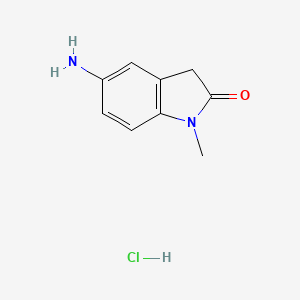
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)

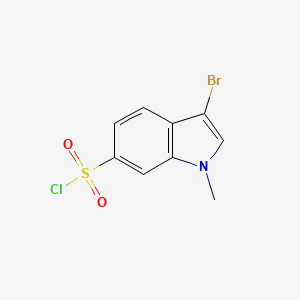
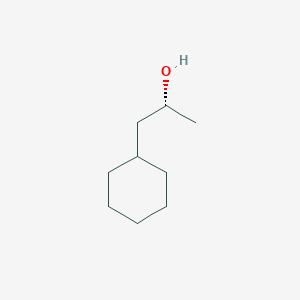

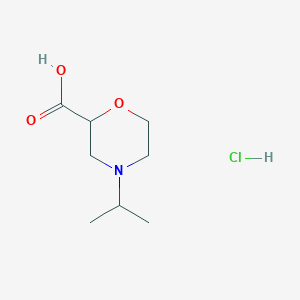
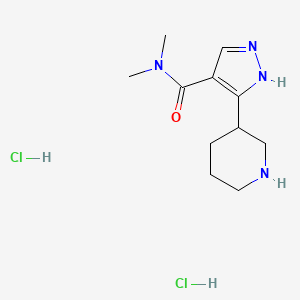
![[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B1383439.png)
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)
